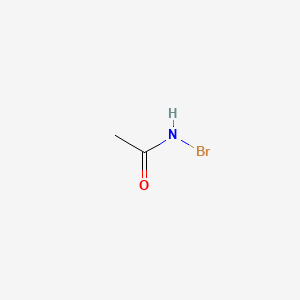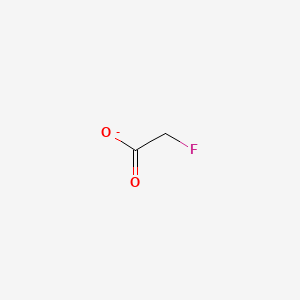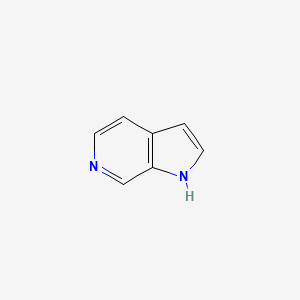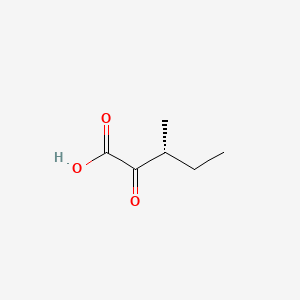
N(2)-methylharmine
説明
N(2)-methylharmine is a naturally occurring beta-carboline alkaloid that is found in various plant species, including Peganum harmala, Passiflora incarnata, and Banisteriopsis caapi. It has been used for centuries in traditional medicine for its psychoactive properties, and recent studies have shown that it may have potential therapeutic applications in treating various neurological and psychiatric disorders. In
科学的研究の応用
Fluorescence and Phosphorescence Characteristics
N(2)-methylharmine has been studied for its fluorescence and phosphorescence properties. Research by Torrent et al. (1987) focused on the fluorescence and phosphorescence spectra of 2-methylharmine at different temperatures and solvent conditions. They found that the nitrogen of the pyrrole ring of 2-methylharmine shows distinct acid and basic properties in the first excited triplet compared to the ground state (Torrent et al., 1987).
Neurological Implications
Research has explored the neurological effects of compounds structurally similar to N(2)-methylharmine. Matsubara et al. (1998) investigated β-carbolines, including norharman and 2-mono-N-methylated norharmanium cation (analogous to N(2)-methylharmine), in mice. These compounds were shown to induce parkinsonian-like symptoms and affect dopamine and serotonin levels in the brain (Matsubara et al., 1998).
Antiviral Potential
Quintana et al. (2016) studied the antiviral activity of natural and synthetic β-carbolines, including 9N-methylharmine, against dengue virus. Their research indicated that these compounds, particularly 9N-methylharmine, showed inhibitory effects on dengue virus multiplication in cell cultures without virucidal activity (Quintana et al., 2016).
Mitochondrial Respiratory Inhibition
Alborés et al. (1990) investigated the respiratory characteristics of N-methylated beta-carbolines, including 2-methylharmine. They found that these compounds could inhibit mitochondrial respiration, suggesting a potential link to neurotoxicity and relevance to the pathogenesis of diseases like Parkinson's (Alborés et al., 1990).
Interaction with Brain Proteins
Gearhart et al. (2002) identified brain proteins that interact with 2-methylnorharman, an analog of N-methylated beta-carbolines like N(2)-methylharmine. This study aimed to understand the cytotoxicity mechanisms of N-methylated beta-carbolines, which could be relevant in the etiology of neurodegenerative diseases (Gearhart et al., 2002).
特性
IUPAC Name |
7-methoxy-1,2-dimethylpyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPOLGTUMADPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=CC3=N2)OC)C=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983769 | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(2)-methylharmine | |
CAS RN |
6519-18-2 | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)




![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)